4-Fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenylboronic acid
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Overview
Description
“4-Fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenylboronic acid” is a chemical compound with the CAS Number: 2096340-25-7 . It has a molecular weight of 246.05 and its IUPAC name is 4-[(3-fluorophenyl)(hydroxy)methyl]phenylboronic acid .
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been a topic of interest in medicinal chemistry . Protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, has been reported . This process involves a radical approach and has been applied to 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C13H12BFO3 . The InChI code for this compound is 1S/C13H12BFO3/c15-12-3-1-2-10(8-12)13(16)9-4-6-11(7-5-9)14(17)18/h1-8,13,16-18H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 264.03 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 3 and a topological polar surface area of 60.7 Ų .Scientific Research Applications
Antifungal Activity
Research has shown that derivatives of phenylboronic acids exhibit significant antifungal properties. A study by Borys et al. (2019) found that isomeric fluoro-2-formylphenylboronic acids, including analogs of the compound , were active against fungal strains such as Aspergillus, Fusarium, Penicillium, and Candida. The antifungal activity was attributed to the tautomeric equilibrium leading to the formation of 3-hydroxybenzoxaboroles, with the position of the fluorine substituent playing a crucial role in observed activity (Borys et al., 2019).
Glucose Sensing
Another application of fluoro-containing phenylboronic acids is in enzyme-free glucose sensing. Wenjing Bao et al. (2021) synthesized a new monomer, 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid (EDOT-FPBA), for glucose sensing at physiological conditions. This research demonstrates the potential of such compounds in developing glucose-responsive materials for diabetes management (Bao et al., 2021).
Saccharide Recognition
Phenylboronic acids are also known for their ability to recognize saccharides. A study involving phenyl boronic acids grafted onto polyethylene glycol-wrapped single-walled carbon nanotubes showed that the boronic acid structure could influence the near-infrared fluorescence response to saccharide binding. This finding suggests applications in saccharide recognition and sensing technologies (Mu et al., 2012).
Synthesis of Biologically Active Compounds
Research into the synthesis of biologically active compounds often includes the use of phenylboronic acids. Jianqing Zhang et al. (2019) discussed the synthesis of an important intermediate for anticancer drugs, showcasing the role of fluoro-containing phenylboronic acids in the development of new pharmaceuticals (Zhang et al., 2019).
Properties and Applications of Organoboron Compounds
The study of organoboron compounds, including those with fluoro-substituents, reveals significant insights into their properties and applications. Research by Agnieszka Adamczyk-Woźniak et al. (2017) on the influence of fluorine substituents on the properties of phenylboronic compounds highlights their applications in organic synthesis, analytical chemistry, materials chemistry, biology, and medicine. This research underlines the importance of understanding the properties of these compounds to exploit their full potential in various scientific domains (Adamczyk-Woźniak et al., 2017).
Mechanism of Action
Target of Action
The primary target of 4-Fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The This compound affects the SM coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, which is a crucial step in many organic synthesis processes .
Result of Action
The molecular and cellular effects of the action of This compound are primarily seen in the formation of new carbon–carbon bonds . This is a key step in many organic synthesis processes, enabling the creation of complex organic compounds .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the SM coupling reaction conditions, which are exceptionally mild and functional group tolerant, can affect the performance of this compound . .
Properties
IUPAC Name |
[4-fluoro-3-[(3-fluorophenyl)-hydroxymethyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF2O3/c15-10-3-1-2-8(6-10)13(17)11-7-9(14(18)19)4-5-12(11)16/h1-7,13,17-19H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQBUNWWASKYER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(C2=CC(=CC=C2)F)O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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